molecular formula C11H14O3 B3430227 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane CAS No. 80910-00-5

2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane

Cat. No.: B3430227
CAS No.: 80910-00-5
M. Wt: 194.23 g/mol
InChI Key: LLMPTTXLKBKWGL-UHFFFAOYSA-N
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Description

“2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane” is an organic compound with the molecular formula C11H14O3 . It is a derivative of oxirane, which is a cyclic ether with three ring atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxirane ring attached to a methoxyphenyl group through a methoxy bridge . The molecular weight of this compound is 194.22706 .

Scientific Research Applications

Bioactivities and Pharmacological Properties

Osthole, a natural product found in several medicinal plants, demonstrates a range of pharmacological actions including neuroprotective, osteogenic, and immunomodulatory activities. Its pharmacokinetic properties suggest fast and efficient uptake and utilization in the body. The mechanisms underlying the pharmacological activities of osthole likely involve modulatory effects on cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) levels, highlighting its potential as a multitarget alternative medicine (Zhang et al., 2015).

Environmental Impact and Analytical Techniques

Methoxyphenols, emitted from lignin pyrolysis, are used as potential tracers for biomass burning. Their atmospheric reactivity, including gas-phase, particle-phase, and aqueous-phase reactions, as well as secondary organic aerosol (SOA) formation, has garnered increasing attention. The kinetics, mechanisms, and SOA formation potential of methoxyphenols with OH and NO3 radicals are significant, suggesting the need for further studies under complex pollution conditions to assess their contribution to SOA formation and potential ecotoxicity (Liu et al., 2022).

Chemical Synthesis and Characterization

Research on synthetic methods and the reactivity of related compounds can provide insights into the synthesis and potential applications of 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane. For example, the synthesis of phosphonic acids and their derivatives offers a wide range of applications due to their bioactive properties and utility in designing supramolecular materials, highlighting the importance of innovative synthetic approaches for functional group incorporation (Sevrain et al., 2017).

Future Directions

The future directions for research on “2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane” could involve exploring its potential applications in various fields, such as organic synthesis or materials science .

Mechanism of Action

Target of Action

Similar compounds such as 2-propenoic acid, 3-(4-hydroxy-3-methoxyphenyl)-, methyl ester and 2-Propenoic acid, 3-(4-methoxyphenyl)-, methyl ester have been studied. These compounds might share some similarities in their targets due to the presence of methoxyphenyl groups.

Mode of Action

It’s known that benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation . This could potentially be a part of the interaction mechanism of this compound with its targets.

Result of Action

For instance, 2-Methoxyphenyl isocyanate has been used as a chemoselective multitasking reagent for protection/deprotection of amino groups .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity and stability of 2-{[(3-Methoxyphenyl)methoxy]methyl}oxirane. For example, Microcystins (MCs) can be oxidized by ozone to produce MMPB at ambient temperature .

Properties

IUPAC Name

2-[(3-methoxyphenyl)methoxymethyl]oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-12-10-4-2-3-9(5-10)6-13-7-11-8-14-11/h2-5,11H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLMPTTXLKBKWGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)COCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501262626
Record name 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80910-00-5
Record name 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80910-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[[(3-Methoxyphenyl)methoxy]methyl]oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501262626
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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